
Ácido 3-fluoro-2-metilfenilborónico
Descripción general
Descripción
3-Fluoro-2-methylphenylboronic acid, also known as FMPA, is a boronic acid derivative with a wide range of applications in the fields of organic synthesis, catalysis, and medicinal chemistry. It has been used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of organic compounds, and as a drug in the treatment of certain medical conditions.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Los ácidos bórónicos, incluido el ácido 3-fluoro-2-metilfenilborónico, se utilizan cada vez más en diversas áreas de investigación . Interactúan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .
Etiquetado biológico
La interacción clave de los ácidos bórónicos con los dioles permite su utilización en diversas áreas, incluido el etiquetado biológico . Esto puede ser particularmente útil en la investigación que involucra el seguimiento y estudio de ciertos procesos biológicos.
Manipulación y modificación de proteínas
Los ácidos bórónicos han mostrado un crecimiento significativo en su interacción con las proteínas . Se pueden usar para manipulación de proteínas y etiquetado celular , proporcionando herramientas valiosas para la investigación biológica y bioquímica.
Tecnologías de separación
Los ácidos bórónicos, incluido el ácido 3-fluoro-2-metilfenilborónico, se pueden utilizar en tecnologías de separación . Esto puede ser particularmente útil en la separación de mezclas complejas en química analítica.
Desarrollo de terapéuticos
Los ácidos bórónicos también se utilizan en el desarrollo de terapéuticos . Sus propiedades e interacciones únicas los hacen valiosos en la creación de nuevos medicamentos y tratamientos.
Liberación controlada de insulina
Los ácidos bórónicos se han utilizado en polímeros para la liberación controlada de insulina . Esto tiene implicaciones significativas para el tratamiento de enfermedades como la diabetes.
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a critical process in organic synthesis .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 3-Fluoro-2-methylphenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Fluoro-2-methylphenylboronic acid is influenced by environmental factors such as the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign , suggesting that it may have a minimal impact on the environment.
Safety and Hazards
3-Fluoro-2-methylphenylboronic acid is considered hazardous . It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off immediately with plenty of water . If swallowed or inhaled, medical attention should be sought .
Direcciones Futuras
The future directions of research involving 3-Fluoro-2-methylphenylboronic acid could involve further exploration of its role in the Suzuki–Miyaura coupling and other carbon–carbon bond-forming reactions . As an organoboron reagent, it has potential for use in a variety of chemical synthesis processes .
Análisis Bioquímico
Biochemical Properties
The role of 3-Fluoro-2-methylphenylboronic acid in biochemical reactions is primarily associated with its use as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The 3-Fluoro-2-methylphenylboronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-2-methylphenylboronic acid is primarily associated with its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the 3-Fluoro-2-methylphenylboronic acid acts as a nucleophile, transferring from boron to palladium during the transmetalation process .
Propiedades
IUPAC Name |
(3-fluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBIUWJUWTUGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382498 | |
| Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163517-61-1 | |
| Record name | 3-FLUORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-methylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)
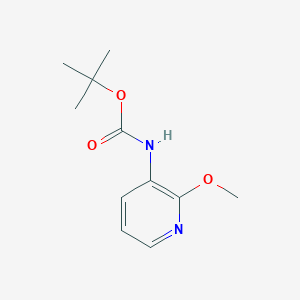

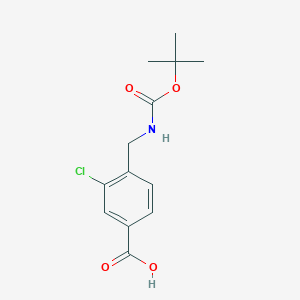
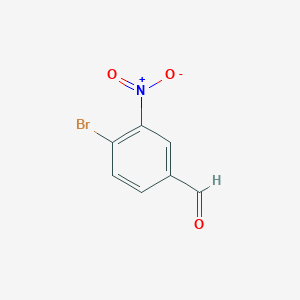



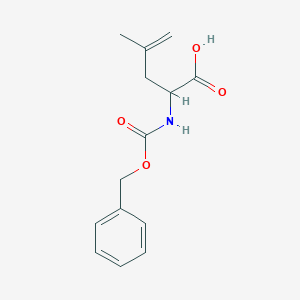

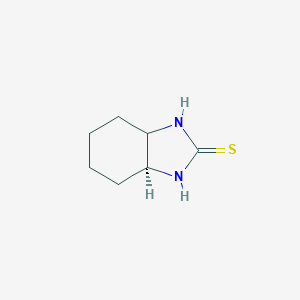
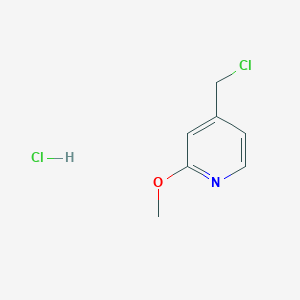
![Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B60815.png)
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B60817.png)